![molecular formula C16H16N2O2S B2935491 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1396806-44-2](/img/structure/B2935491.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide
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Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective dopamine D4 receptor antagonists, which are believed to have a role in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Dearomatising Rearrangements and Synthesis of Pyrrolidinones
Research conducted by Clayden et al. (2004) demonstrates the dearomatising rearrangements of lithiated thiophenecarboxamides, transforming them into pyrrolinones, azepinones, or partially saturated azepinothiophenes, which shows the chemical reactivity and potential application of similar compounds in synthesizing complex heterocyclic structures (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Heterocyclic Synthesis for Potential Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogues, including benzothiophene derivatives, evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors, showing the pharmacological relevance of such structures (Norman, Navas, Thompson, & Rigdon, 1996).
Development of Scalable Synthesis for VEGFR Inhibitors
Scott et al. (2006) described the scalable synthesis of a VEGFR inhibitor involving benzo[b]thiophene-3-carboxamide, showcasing the importance of such compounds in developing therapeutic agents (Scott, Neville, Urbina, Camp, & Stanković, 2006).
Antimicrobial Activity of Benzo[b]thiophene Derivatives
Barbier et al. (2022) synthesized benzo[b]thiophene acylhydrazones with significant antimicrobial activity against multidrug-resistant Staphylococcus aureus, highlighting the potential of benzo[b]thiophene derivatives in addressing antibiotic resistance (Barbier, Barbry, Magand, Badiou, Davy, Baudouin, Queneau, Dumitrescu, Lina, & Soulère, 2022).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15-8-11(9-18(15)12-5-6-12)17-16(20)14-7-10-3-1-2-4-13(10)21-14/h1-4,7,11-12H,5-6,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMUJQSWASIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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